molecular formula C20H25N3O4 B2776286 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid CAS No. 1047993-24-7

2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

Cat. No.: B2776286
CAS No.: 1047993-24-7
M. Wt: 371.437
InChI Key: XFANRKLBKHQOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is an organic compound with a complex structure, featuring multiple functional groups including methoxy, amino, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyaniline with ethyl glyoxylate, followed by subsequent reactions to introduce the m-tolylamino and butanoic acid groups. The reaction conditions often require the use of catalysts, such as bismuth salts, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxo group can produce a secondary alcohol.

Scientific Research Applications

2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((2-((2-Hydroxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

The unique combination of functional groups in 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid gives it distinct chemical properties and potential applications that are not shared by its similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(2-methoxyanilino)ethylamino]-4-(3-methylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-14-6-5-7-15(12-14)23-19(24)13-17(20(25)26)22-11-10-21-16-8-3-4-9-18(16)27-2/h3-9,12,17,21-22H,10-11,13H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFANRKLBKHQOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCNC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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